molecular formula C14H11N7 B6176108 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole CAS No. 152708-24-2

5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole

Cat. No.: B6176108
CAS No.: 152708-24-2
M. Wt: 277.28 g/mol
InChI Key: HIWODOJPZXUTRT-UHFFFAOYSA-N
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Description

5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an azidomethyl group attached to a biphenyl system, which is further connected to a tetrazole ring. This compound has garnered attention due to its potential mutagenic properties and its role as an impurity in certain pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of azidating agents and specific catalysts to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The process is carefully monitored to control the levels of impurities and ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: The compound’s potential mutagenic properties have made it a subject of study in biological and medical research. It is used to investigate the effects of azido impurities in pharmaceutical products and their impact on human health .

Industry: In the industrial sector, this compound is used as an impurity standard for quality control in the production of certain pharmaceuticals. It helps ensure that the levels of impurities in the final products are within acceptable limits .

Mechanism of Action

The mechanism of action of 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole involves its interaction with cellular components, leading to potential mutagenic effects. The azido group can form reactive intermediates that interact with DNA, causing mutations. This property is particularly relevant in the context of its presence as an impurity in pharmaceutical products .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

152708-24-2

Molecular Formula

C14H11N7

Molecular Weight

277.28 g/mol

IUPAC Name

5-[2-[4-(azidomethyl)phenyl]phenyl]-2H-tetrazole

InChI

InChI=1S/C14H11N7/c15-19-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-17-20-21-18-14/h1-8H,9H2,(H,17,18,20,21)

InChI Key

HIWODOJPZXUTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C3=NNN=N3

Purity

97

Origin of Product

United States

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